Gal(b1-4)GlcNAc(b1-2)Man(a1-3)Man(b1-4)GlcNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose is a complex oligosaccharide. This compound is composed of multiple sugar units linked together through glycosidic bonds. It is often found in various biological systems and plays a crucial role in cellular recognition and signaling processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose involves multiple steps, each requiring precise control of reaction conditions to ensure the correct formation of glycosidic bonds. The general synthetic route includes:
Protection of Hydroxyl Groups: Protecting groups are used to selectively block hydroxyl groups that are not involved in the glycosylation reaction.
Glycosylation: Formation of glycosidic bonds between sugar units using glycosyl donors and acceptors. Common reagents include trichloroacetimidates and thioglycosides.
Deprotection: Removal of protecting groups to yield the final oligosaccharide.
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis due to its high specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for extensive protection and deprotection steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups within the sugar units to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon, leading to the formation of different glycosidic linkages.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Glycosyl donors like trichloroacetimidates and thioglycosides are used under acidic or basic conditions.
Major Products
The major products of these reactions include various derivatives of the original oligosaccharide, such as oxidized or reduced forms, and oligosaccharides with different glycosidic linkages.
Scientific Research Applications
O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Plays a role in cell-cell recognition and signaling, making it a valuable tool in studying cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.
Industry: Used in the production of glycosylated products, such as bioactive compounds and functional foods.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular pathways, including signal transduction and immune responses. The precise mechanism involves the binding of the oligosaccharide to its target, leading to conformational changes and subsequent activation or inhibition of downstream pathways.
Comparison with Similar Compounds
Similar Compounds
- O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
Uniqueness
The uniqueness of O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose lies in its specific glycosidic linkages and the presence of acetylamino groups. These structural features confer unique biological activities and make it a valuable compound for various applications.
Properties
Molecular Formula |
C34H58N2O26 |
---|---|
Molecular Weight |
910.8 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-8(42)35-15-20(47)26(13(6-40)54-30(15)53)60-33-25(52)28(19(46)12(5-39)56-33)61-34-29(23(50)18(45)11(4-38)57-34)62-31-16(36-9(2)43)21(48)27(14(7-41)58-31)59-32-24(51)22(49)17(44)10(3-37)55-32/h10-34,37-41,44-53H,3-7H2,1-2H3,(H,35,42)(H,36,43)/t10-,11-,12-,13-,14-,15-,16-,17+,18-,19-,20-,21-,22+,23+,24-,25+,26-,27-,28+,29+,30?,31+,32+,33+,34-/m1/s1 |
InChI Key |
OCSOBSUUWBKZDH-IOJVFWHYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)NC(=O)C)O)CO)CO)O)CO)O)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.